2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted at the 3-position with a 3-chlorophenyl group and at the 1-position with an acetamide moiety linked to a 3-isopropylphenyl group. The 2,4-dioxo (diketone) structure renders it a dihydrothienopyrimidinone derivative, a scaffold associated with diverse biological activities, including kinase inhibition and CNS modulation . Its molecular formula is C₂₃H₂₁ClN₃O₃S, with a molecular weight of 454.95 g/mol (calculated). Key structural attributes include:
- Thienopyrimidine backbone: Confers rigidity and planar aromaticity.
- Isopropylphenyl acetamide: Introduces steric bulk and modulates solubility.
Properties
CAS No. |
1260630-33-8 |
|---|---|
Molecular Formula |
C23H20ClN3O3S |
Molecular Weight |
453.94 |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14(2)15-5-3-7-17(11-15)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)18-8-4-6-16(24)12-18/h3-12,14H,13H2,1-2H3,(H,25,28) |
InChI Key |
TZOKYUSWNRYEPH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure includes a thienopyrimidine core, which is recognized for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
- Molecular Formula : C23H20ClN3O3S
- Molecular Weight : 453.9 g/mol
The compound's structure is characterized by:
- A thienopyrimidine ring system.
- A chlorophenyl group , which may enhance its biological activity.
- An acetamide moiety , contributing to its pharmacological properties.
Biological Activities
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic. |
| Anti-inflammatory | May inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases. |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thienopyrimidine derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as an antibiotic .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
- Inhibition of Enzymatic Activity : The thienopyrimidine core can interact with specific enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies and Research Findings
Several studies have focused on the biological activity of thienopyrimidine derivatives:
- Study on HepG-2 Cells : A derivative exhibited an IC50 value of 4.37 μM against HepG-2 liver cancer cells, indicating potent anticancer activity .
- Molecular Docking Studies : Docking simulations have identified potential binding sites on key enzymes such as dihydrofolate reductase (DHFR), supporting the hypothesis that these compounds may inhibit critical pathways in cancer metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s closest analogs share the thieno[3,2-d]pyrimidine dione core but differ in substituents and side chains (Table 1).
Structural Insights :
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may influence steric interactions in binding pockets.
Physicochemical Properties
Key data for comparison (Table 2):
Analysis :
- The target compound’s LogP ~3.8 suggests moderate-to-high lipophilicity, suitable for blood-brain barrier penetration.
- Poor solubility across analogs (e.g., ) highlights the need for formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
